molecular formula C20H20N4O3 B1392621 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid CAS No. 1243091-65-7

1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid

Cat. No. B1392621
M. Wt: 364.4 g/mol
InChI Key: SEXVNNOZIYCWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterotricyclic Systems Synthesis

The synthesis of new dipyridopyrazines, including compounds structurally similar to 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid, has been a subject of research. These efforts contribute to the development of novel tricyclic structures and their derivatives, expanding the chemical space for potential applications in medicinal chemistry and materials science (Savelli & Boido, 1992).

Derivatives Synthesis for Biological Activity

Research on the synthesis of derivatives from compounds like 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid has been conducted, aiming to discover new biologically active molecules. These derivatives are explored for various biological activities, potentially leading to the development of new therapeutic agents (Topuzyan et al., 2013).

Synthesis of Hybrid Compounds

Researchers have synthesized hybrid compounds using reactions involving 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid or similar structures. These studies explore the formation of new compounds containing pharmacophoric fragments, which could be valuable in drug discovery and development (Ivanova et al., 2019).

Development of Aurora Kinase Inhibitors

The compound has been mentioned in the context of developing Aurora kinase inhibitors, which may have applications in cancer treatment. This highlights its potential role in the synthesis of targeted therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).

Piperidine Carboxylic Acid Derivatives

The study of piperidine carboxylic acid derivatives, structurally related to this compound, shows their significance in inhibiting adhesion molecules. This research could lead to the development of novel anti-inflammatory agents (Kaneko et al., 2004).

Antiallergic Activity

Compounds structurally related to 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid have been explored for their antiallergic activity, showing potential for the development of new antiallergic medications (Nohara et al., 1985).

properties

IUPAC Name

1-(4-benzyl-3-oxopyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-19-18(23-11-8-15(9-12-23)20(26)27)22-16-7-4-10-21-17(16)24(19)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXVNNOZIYCWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 2
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1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 3
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 4
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 6
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid

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